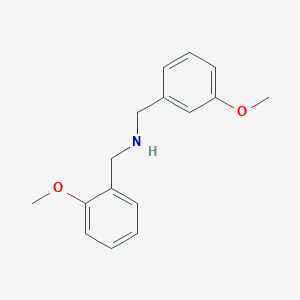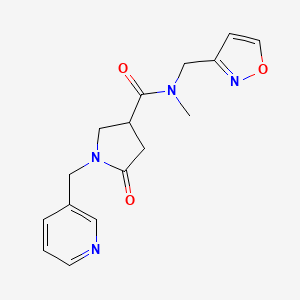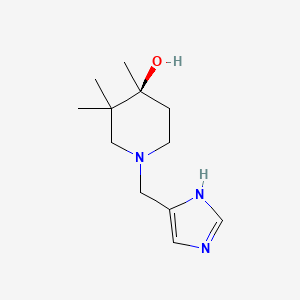![molecular formula C23H24N4O2 B5658057 4-({2-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5658057.png)
4-({2-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and characterization of heterocyclic compounds, particularly those containing benzofuran and pyridine moieties, play a crucial role in the development of materials with potential applications in various fields due to their interesting chemical and physical properties. Studies on compounds with structural similarities provide a basis for understanding the synthesis routes, molecular structure, and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves ring-opening followed by ring closure reactions, employing specific catalysts and conditions to achieve the desired structures. For instance, Halim and Ibrahim (2022) described the synthesis of a novel compound through reactions involving methoxy and amino precursors, highlighting the importance of catalytic systems and the conditions under which these reactions are facilitated (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the compound's potential interactions and properties. X-ray diffraction and spectroscopic methods are commonly used for structural analysis. The study by Pfaffenrot et al. (2012) exemplifies the use of X-ray crystallography to elucidate the molecular structure of a related compound, providing insights into the spatial arrangement and conformation of the molecule (Pfaffenrot, Schollmeyer, & Laufer, 2012).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity, interaction with various reagents, and the conditions under which it undergoes transformation. For example, the synthesis and reactivity of benzofuran and pyridine derivatives, as discussed by Abdelhamid, Fahmi, and Mohamed Alsheflo (2012), shed light on the compound's potential chemical behavior and its applications in synthesizing novel derivatives (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Physical Properties Analysis
The physical properties, including thermodynamic parameters, stability, and solubility, are crucial for predicting the compound's behavior under various conditions. Theoretical and experimental studies, such as those by Mekky et al. (2021) on benzofuran-enaminone hybrids, provide valuable data on the compound's stability, solubility, and thermodynamic properties, which are essential for its practical application (Mekky, Ahmed, Sanad, & Abdallah, 2021).
Chemical Properties Analysis
The chemical properties analysis focuses on the compound's reactivity, including its behavior in various chemical reactions and its potential as a precursor for the synthesis of other compounds. Research on similar compounds, like the study by Sanad et al. (2021), which investigates the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines), contributes to understanding the chemical properties and reactivity of the compound (Sanad, Ahmed, Mekky, & Abdallah, 2021).
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(19-3-4-21-18(14-19)7-13-29-21)27-11-1-2-20(16-27)22-25-10-12-26(22)15-17-5-8-24-9-6-17/h3-6,8-10,12,14,20H,1-2,7,11,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYKZRFOAZOGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCC3)C4=NC=CN4CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-(4-fluorobenzyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyridin-2(1H)-one](/img/structure/B5657975.png)

![1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5657996.png)



![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5658025.png)

![N-(2-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658038.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5658042.png)

![5-(aminosulfonyl)-N-cyclopropyl-2-fluoro-N-[(2E)-3-phenyl-2-propen-1-yl]benzamide](/img/structure/B5658048.png)

